Anethole: A Technical Overview of its Chemical Structure and Physicochemical Properties
Anethole: A Technical Overview of its Chemical Structure and Physicochemical Properties
An in-depth technical guide on the chemical structure and physicochemical properties of anethole.
Anethole, systematically named 1-methoxy-4-(prop-1-en-1-yl)benzene, is an aromatic, unsaturated ether belonging to the phenylpropanoid class of organic compounds.[1][2] It is a principal component responsible for the characteristic scent and flavor of anise, star anise, and fennel.[1][3] This document provides a detailed examination of its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
Anethole is a derivative of allylbenzene and is characterized by a benzene ring substituted with a methoxy group and a propenyl group at the para position.[1][3][4] The presence of a double bond in the propenyl side chain gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z) and trans-(E).[1][5]
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trans-Anethole ((E)-Anethole): This is the more stable and abundant isomer found in nature, comprising over 99% of anethole in essential oils.[1][3] It is preferred for commercial use due to its pleasant sweet, anise-like flavor.[5]
-
cis-Anethole ((Z)-Anethole): This isomer is significantly less common and is reported to be 10-15 times more toxic than its trans counterpart.[5] It possesses an unpleasant scent and flavor.[6]
The structural difference between these isomers dictates their distinct physical, organoleptic, and toxicological properties.[5]
Physicochemical Properties
Anethole is a colorless to pale yellow liquid or crystalline solid at room temperature, with a characteristic sweet, anise-like odor.[1][2][4][7] Its physicochemical properties are crucial for its applications in the food, fragrance, and pharmaceutical industries.[4]
The fundamental properties of anethole are summarized below. The data primarily corresponds to the common trans-isomer unless otherwise specified.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [2][8][9] |
| Molecular Weight | 148.20 g/mol | [1][2][8] |
| Appearance | Colorless to pale yellow liquid or white crystals | [2][5][7][10] |
| Odor | Sweet, anise, licorice | [2][5][7] |
| Density | ~0.988 g/mL at 25°C | [1][10][11][12] |
| Refractive Index | ~1.557 - 1.561 at 20°C | [5][8][10][13] |
| Flash Point | ~90 - 101 °C | [2][5][8][10][13] |
| Vapor Pressure | ~0.07 - 0.09 mmHg at 25°C | [7][8][14] |
| logP (o/w) | ~3.17 - 3.4 | [7][15] |
The melting and boiling points are key indicators for distinguishing between the cis and trans isomers. The melting point of trans-anethole is significantly depressed by the presence of the cis-isomer, making it a critical specification in commercial products.[5]
| Property | trans-Anethole | cis-Anethole | Source(s) |
| Melting Point | 20 - 23 °C | -22.5 °C | [1][2][5][8][10][13] |
| Boiling Point | 234 - 237 °C at 760 mmHg | ~237.5 °C at 760 mmHg (est.) | [1][5][7][10][13][15] |
Anethole is highly hydrophobic.[16][17] It is only slightly soluble in water but exhibits high solubility in many organic solvents.[1][17] This differential solubility is responsible for the "ouzo effect," where anise-flavored liqueurs become cloudy upon dilution with water due to the formation of a stable microemulsion.[1][16][17]
| Solvent | Solubility | Source(s) |
| Water | Very slightly soluble (~111 mg/L at 25°C) | [1][7][10][12][17] |
| Ethanol | Freely soluble / High solubility | [1][4][5][7][12] |
| Ether | Miscible / Soluble | [5][10][12] |
| Chloroform | Miscible | [10][12] |
| Acetone | Soluble | [10][12] |
| Benzene | Soluble | [5][12] |
| Ethyl Acetate | Soluble | [10][12] |
| Petroleum Ether | Soluble | [10][12] |
| Carbon Disulfide | Soluble | [10][12] |
Spectroscopic analysis is essential for the identification and quantification of anethole.
| Technique | Key Data Points | Source(s) |
| UV-Vis | λmax ≈ 258-259 nm (in isooctane or methanol/water) | [2][18][19] |
| IR (Infrared) | Characteristic peaks available in spectral databases. | [2][14][20][21] |
| ¹H NMR (CDCl₃) | trans-isomer: δ ~7.32 (d, 2H), ~6.89 (d, 2H), ~6.41 (d, 1H), ~6.15 (dq, 1H), ~3.84 (s, 3H), ~1.92 (dd, 3H) | [22][23][24] |
| ¹³C NMR (CDCl₃) | trans-isomer: δ ~159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9 | [23] |
Experimental Protocols & Methodologies
The isolation, identification, and quantification of anethole from natural sources or synthetic mixtures involve a combination of extraction, chromatographic, and spectroscopic techniques.
-
Extraction: Anethole is typically isolated from the essential oils of plants like star anise or fennel.[3][8] Common methods include:
-
Purification:
A multi-technique approach is employed for the unambiguous identification and quantification of anethole.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating anethole from other volatile components in an essential oil and confirming its identity based on its mass spectrum and retention time.[2][19] In a typical analysis, a Supelco Beta-Dex™ 120 capillary column might be used, with retention times of approximately 2.01 min for trans-anethole and 2.19 min for cis-anethole under specific temperature programs.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of anethole, including the stereochemistry of the propenyl group.[19][22][25] Spectra are typically recorded in deuterated chloroform (CDCl₃).[23] Advanced 2-D NMR techniques like COSY and HETCOR can be used to assign all proton and carbon signals definitively.[25]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a validated method for quantifying anethole, particularly in biological matrices like rat plasma.[18][19] A common setup uses a reverse-phase C18 column with a mobile phase like methanol-water (85:15, v/v) and detection at anethole's λmax of ~259 nm.[19]
-
UV-Visible Spectrophotometry: This technique is used to determine the wavelength of maximum absorbance (λmax) for anethole, which is essential for setting up HPLC detection methods.[2][18][19]
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. idealpublication.in [idealpublication.in]
- 4. asi-vn.com [asi-vn.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anethol, 104-46-1 [thegoodscentscompany.com]
- 8. ScenTree - Anethole (CAS N° 104-46-1 / 4180-23-8) [scentree.co]
- 9. Anethole [webbook.nist.gov]
- 10. chembk.com [chembk.com]
- 11. trans-Anethole | 4180-23-8 [chemicalbook.com]
- 12. trans-Anethole 99 4180-23-8 [sigmaaldrich.com]
- 13. Anethole, 25 ml, CAS No. 4180-23-8 | More Reference Substances | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - Germany [carlroth.com]
- 14. Page loading... [wap.guidechem.com]
- 15. (Z)-anethol, 25679-28-1 [thegoodscentscompany.com]
- 16. Anethole - American Chemical Society [acs.org]
- 17. Anethole - Molecule of the Month - June 2023 - HTML-only version [chm.bris.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anethole [webbook.nist.gov]
- 21. trans-Anethole(4180-23-8) IR Spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. trans-Anethole(4180-23-8) 1H NMR spectrum [chemicalbook.com]
- 25. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 26. pubs.acs.org [pubs.acs.org]
